(E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate
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Overview
Description
tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate involves the esterification of 3-(1H-pyrrol-3-yl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). The major products of reduction are the corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
Industry:
Mechanism of Action
The mechanism by which (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate exerts its effects is primarily through its interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the pyrrole ring, making it less versatile in biological applications.
tert-Butyl 4-(1H-pyrrol-3-yl)butanoate: Another pyrrole derivative but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
tert-butyl 3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3 |
InChI Key |
VHHOANRGJDNEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CNC=C1 |
Origin of Product |
United States |
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